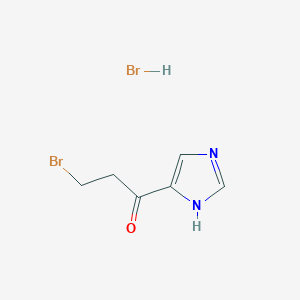

3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide

Beschreibung

3-Bromo-1-(1H-imidazol-5-yl)propan-1-one; hydrobromide is a brominated imidazole derivative featuring a propanone backbone and a hydrobromide counterion. The hydrobromide salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations .

Eigenschaften

Molekularformel |

C6H8Br2N2O |

|---|---|

Molekulargewicht |

283.95 g/mol |

IUPAC-Name |

3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide |

InChI |

InChI=1S/C6H7BrN2O.BrH/c7-2-1-6(10)5-3-8-4-9-5;/h3-4H,1-2H2,(H,8,9);1H |

InChI-Schlüssel |

ZZONWWVXVGSEHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC=N1)C(=O)CCBr.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one typically involves the bromination of 1-(1H-imidazol-5-yl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-1-(1H-imidazol-5-yl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve solvents such as ethanol or acetonitrile and may require catalysts or bases.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-bromo-1-(1H-imidazol-5-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its imidazole ring.

Industry: It can be used in the production of agrochemicals, dyes, and other functional materials.

Wirkmechanismus

The mechanism of action of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key physical and structural properties of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one; hydrobromide with structurally related imidazole derivatives:

*Calculated based on empirical formula (C₆H₇BrN₂O·HBr).

Key Observations:

- Melting Points : Bromo-imidazole derivatives with bulky aromatic substituents (e.g., indole or benzyl groups) exhibit high melting points (>200°C), likely due to strong π-π stacking and hydrogen bonding . The target compound’s melting point is unreported but may follow similar trends.

- Counterion Effects: Hydrobromide salts (e.g., the target compound and 2-amino-5-bromothiazole hydrobromide ) typically exhibit higher aqueous solubility compared to neutral analogs.

Biologische Aktivität

3-Bromo-1-(1H-imidazol-5-yl)propan-1-one; hydrobromide is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

- Molecular Formula : C6H7BrN2O

- Molecular Weight : 203.037 g/mol

- CAS Number : 1346155-45-0

The biological activity of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one is primarily attributed to its interaction with various biological targets. Research indicates that imidazole derivatives often exhibit:

- Antimicrobial Activity : They can inhibit the growth of bacteria and fungi by disrupting cellular processes.

- Antiparasitic Effects : Some imidazole derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one; hydrobromide:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazole derivatives, 3-bromo-1-(1H-imidazol-5-yl)propan-1-one was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Antiparasitic Activity

Research focused on the antiparasitic effects of imidazole derivatives found that 3-bromo-1-(1H-imidazol-5-yl)propan-1-one exhibited activity against Trypanosoma cruzi. The compound was effective in vitro, leading to a reduction in parasite viability, which suggests its potential for further development as an antiparasitic drug .

Case Study 3: Anti-inflammatory Properties

A recent study investigated the anti-inflammatory effects of imidazole derivatives, including 3-bromo-1-(1H-imidazol-5-yl)propan-1-one. The results showed a decrease in pro-inflammatory cytokine production in stimulated macrophages, suggesting a role in modulating inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.